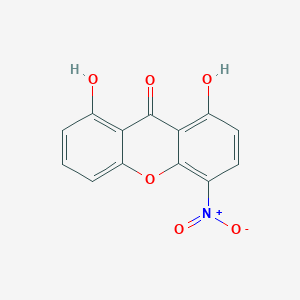
1,8-DI-Hydroxy-4-nitro-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Di-Hydroxy-4-Nitro-Xanthen-9-One is a member of the xanthone class of organic compounds. Xanthones are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. This compound is characterized by its two hydroxy groups at positions 1 and 8, and a nitro group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Di-Hydroxy-4-Nitro-Xanthen-9-One can be synthesized through several methods. One common approach involves the nitration of 1,8-dihydroxyxanthone. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions include maintaining a low temperature to control the nitration process and prevent over-nitration .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,8-Di-Hydroxy-4-Nitro-Xanthen-9-One undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1,8-Di-Hydroxy-4-Nitro-Xanthen-9-One has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various xanthone derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its vibrant color and fluorescence properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its intense coloration
Mechanism of Action
The mechanism of action of 1,8-Di-Hydroxy-4-Nitro-Xanthen-9-One involves its interaction with various molecular targets. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. The compound’s hydroxy and nitro groups are essential for its binding to the active sites of these enzymes, leading to the inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxyxanthone: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroxanthone: Lacks the hydroxy groups, affecting its solubility and reactivity.
1,8-Dihydroxy-4-Methylxanthone: Has a methyl group instead of a nitro group, altering its chemical properties
Uniqueness
1,8-Di-Hydroxy-4-Nitro-Xanthen-9-One is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H7NO6 |
|---|---|
Molecular Weight |
273.20 g/mol |
IUPAC Name |
1,8-dihydroxy-4-nitroxanthen-9-one |
InChI |
InChI=1S/C13H7NO6/c15-7-2-1-3-9-10(7)12(17)11-8(16)5-4-6(14(18)19)13(11)20-9/h1-5,15-16H |
InChI Key |
ZOHCDJRFYXKEQW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















